molecular formula C17H12ClN5OS B1231458 N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide

N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide

Cat. No. B1231458
M. Wt: 369.8 g/mol
InChI Key: XENLBTASNXDTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide is a member of benzamides.

Scientific Research Applications

Enzyme Inhibition Studies

The compound derived from N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide has been studied for its potential to inhibit enzymes such as lipase and α-glucosidase. In a research study, novel heterocyclic compounds synthesized from a starting compound related to N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide were tested for their inhibitory effects. One of the compounds showed significant anti-lipase activity, while two others demonstrated promising anti-α-glucosidase activity, suggesting their potential in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Anticoccidial and Antiviral Activities

The structural analogs of N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide have shown potential in combating coccidiosis, a parasitic disease in poultry, with one derivative exhibiting anticoccidial activity at specific concentrations against Eimeria tenella (Shibamoto & Nishimura, 1986). Additionally, related compounds have been identified for selective inhibition of viral multiplication, particularly rubella virus in cell cultures, without affecting other viruses like herpes simplex or influenza, indicating a potential for targeted antiviral therapies (Horváth, Somorai, & Szilágyi, 1986).

Antimicrobial Properties

Compounds synthesized from N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide have been evaluated for antimicrobial activities. A study involving the synthesis of new 1,2,4-triazole derivatives revealed that some synthesized compounds possessed good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular Interaction Studies

Research into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives related to N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide has provided insights into the nucleophilic/electrophilic nature of functional groups affecting molecular interactions. This study contributes to the understanding of molecular stability and interaction energies critical for drug design and development (Ahmed et al., 2020).

Antioxidant Evaluation

The antioxidant properties of certain 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been assessed, revealing that some synthesized compounds exhibit antioxidant and antiradical activities. These findings highlight the potential of these compounds in oxidative stress-related therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

properties

Product Name

N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide

Molecular Formula

C17H12ClN5OS

Molecular Weight

369.8 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide

InChI

InChI=1S/C17H12ClN5OS/c18-14-7-3-12(4-8-14)10-25-17-21-16(22-23-17)20-15(24)13-5-1-11(9-19)2-6-13/h1-8H,10H2,(H2,20,21,22,23,24)

InChI Key

XENLBTASNXDTDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)NC(=O)C3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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